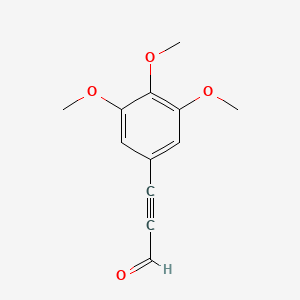
3-Butylsulfanylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butylsulfanylcyclohexan-1-one is an organic compound with the molecular formula C10H18OS It is characterized by a cyclohexanone ring substituted with a butylsulfanyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylsulfanylcyclohexan-1-one typically involves the reaction of cyclohexanone with butylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common catalysts used in this reaction include Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Butylsulfanylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The butylsulfanyl group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Compounds with different substituents at the sulfur position.
Scientific Research Applications
3-Butylsulfanylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Butylsulfanylcyclohexan-1-one involves its interaction with specific molecular targets. The butylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The cyclohexanone ring may also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
- 3-(tert-Butylsulfanyl)cyclohexan-1-one
- 3-Methylsulfanylcyclohexan-1-one
- 3-Ethylsulfanylcyclohexan-1-one
Comparison: 3-Butylsulfanylcyclohexan-1-one is unique due to the length and flexibility of its butylsulfanyl group, which can influence its reactivity and interaction with biological targets. In comparison, 3-(tert-Butylsulfanyl)cyclohexan-1-one has a bulkier substituent, which may result in different steric and electronic effects. The methyl and ethyl analogs have shorter alkyl chains, potentially leading to variations in their chemical and biological properties.
Properties
CAS No. |
505062-31-7 |
|---|---|
Molecular Formula |
C10H18OS |
Molecular Weight |
186.32 g/mol |
IUPAC Name |
3-butylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C10H18OS/c1-2-3-7-12-10-6-4-5-9(11)8-10/h10H,2-8H2,1H3 |
InChI Key |
HSAUQQQYLCIRIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1CCCC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Methyl-11-phenyl-5H-benzo[B]carbazole](/img/structure/B14243718.png)
![2-Heptadecanol, 1-[(2-hydroxyethyl)methylamino]-, (R)-](/img/structure/B14243726.png)
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide](/img/structure/B14243729.png)

![Benzene, [(4,4,4-trimethoxybutoxy)methyl]-](/img/structure/B14243748.png)
![Diundecyl [9-(butylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14243758.png)
![{2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane](/img/structure/B14243762.png)


![Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14243801.png)

![7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione](/img/structure/B14243811.png)
